BenchChemオンラインストアへようこそ!

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Kinase Assay SYK IC50

The compound 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as TAK-659 or mivavotinib, is a potent, orally bioavailable, small-molecule dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). It belongs to the chemical class of piperazinyl-pyrimidine diones, a scaffold that has been extensively explored for generating selective kinase inhibitors and adrenoceptor antagonists.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 796064-96-5
Cat. No. B2384088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS796064-96-5
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCN1C(=C(C(=O)NC1=O)N2CCN(CC2)C3=CC=CC=C3)N
InChIInChI=1S/C15H19N5O2/c1-18-13(16)12(14(21)17-15(18)22)20-9-7-19(8-10-20)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3,(H,17,21,22)
InChIKeyUSVHCLROFSBOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione (TAK-659) Procurement Guide for SYK/FLT3 Inhibitor Research


The compound 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as TAK-659 or mivavotinib, is a potent, orally bioavailable, small-molecule dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) [1]. It belongs to the chemical class of piperazinyl-pyrimidine diones, a scaffold that has been extensively explored for generating selective kinase inhibitors and adrenoceptor antagonists [2]. TAK-659 has progressed to Phase I/II clinical evaluation for relapsed/refractory B-cell lymphomas and acute myeloid leukemia (AML), establishing it as a primary research tool for probing SYK/FLT3-dependent signaling in hematological malignancies [3].

Why Substituting TAK-659 with Other SYK or FLT3 Inhibitors Is Scientifically Inadvisable


The SYK inhibitor class encompasses diverse chemical scaffolds and pharmacological profiles. Simply substituting one SYK inhibitor for another ignores critical functional differences in dual-target engagement, kinome selectivity, and cellular efficacy [1]. Unlike SYK-selective agents such as entospletinib or FLT3-specific inhibitors, TAK-659's balanced, low-nanomolar dual SYK/FLT3 inhibition targets two non-redundant oncogenic drivers. This dual mechanism has demonstrated superior anti-proliferative effects in specific genetic contexts, such as FLT3-mutated AML, compared to inhibitors that lack this dual activity [2]. Based on clinical and preclinical evidence, interchangeable use of in-class compounds without accounting for these biochemical and functional differences will lead to irreproducible experimental outcomes and confounded interpretation of target biology [1].

Quantitative Comparative Evidence for 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione (TAK-659)


Biochemical SYK Inhibition Potency: TAK-659 vs. First-Generation Inhibitor Fostamatinib

In a biochemical kinase assay, TAK-659 inhibits SYK with an IC50 of 3.2 nM, which is over an order of magnitude more potent than the first-generation clinical SYK inhibitor, fostamatinib (active metabolite R406; IC50 = 41 nM) [1]. This potent, low-nanomolar target engagement is a primary differentiator for biochemical and cellular experiments.

Kinase Assay SYK IC50

Dual SYK/FLT3 Inhibition: A Unique Pharmacological Profile Compared to Selective SYK or FLT3 Inhibitors

A key differentiator of TAK-659 is its balanced, potent dual inhibition of both SYK and FLT3. The compound inhibits FLT3 with an IC50 of 4.6 nM, a target not engaged by SYK-selective inhibitors such as entospletinib or fostamatinib, nor by older compounds in the pyrimidine-dione class which were designed as α1D-adrenoceptor antagonists [1][2]. This dual activity directly translates into a functional advantage in disease models reliant on both pathways.

Kinase Inhibitor Dual Activity FLT3

In Vivo Efficacy Advantage Over BTK Inhibition in DLBCL Xenograft Models

In a direct head-to-head in vivo experiment, TAK-659 demonstrated superior anti-tumor activity over a BTK inhibitor in a specific sub-type of Diffuse Large B-Cell Lymphoma (DLBCL). In the GCB-type OCI-LY-19 xenograft model, daily oral administration of 60 mg/kg TAK-659 resulted in a Tumor Growth Inhibition (TGI) of 37%, compared to just 15% TGI for a clinically relevant BTK inhibitor [1]. This suggests that targeting SYK upstream of BTK can overcome resistance mechanisms that limit the efficacy of BTK inhibitors in certain B-cell malignancies.

DLBCL Xenograft BTK Inhibitor

Enhanced Anti-Proliferative Activity in FLT3-Mutated AML Compared to Other SYK Inhibitors

A comparative study on primary AML patient cells revealed a critical differential response pattern among SYK inhibitors. While multiple SYK inhibitors showed anti-proliferative effects, only fostamatinib and TAK-659 demonstrated significantly higher anti-proliferative activity in samples from patients with FLT3 mutations compared to non-mutated patients [1]. This context-dependent efficacy, which is not shared by entospletinib or RO9021, highlights TAK-659's unique utility in FLT3-mutated disease models due to its dual SYK/FLT3 inhibition mechanism.

Acute Myeloid Leukemia FLT3 Mutation Antiproliferative

High Kinome Selectivity Probed in Broad Panel Profiling

Broad kinome screening establishes TAK-659's high selectivity profile, a critical quality for mechanistic studies. The compound demonstrates a more than 50-fold selectivity for its primary targets, SYK and FLT-3, over 290 other protein kinases tested [1]. This high degree of selectivity is a substantial improvement over multi-targeted kinase inhibitors and some earlier generation SYK inhibitors like cerdulatinib, which also potently inhibits JAK family kinases [2].

Kinase Selectivity Kinome Profiling Off-Target

TAK-659 Achieves High Overall Response Rate in a Clinically Difficult-to-Treat Lymphoma Subset

While entospletinib has demonstrated modest clinical activity, TAK-659 has generated a particularly strong signal in a high-need population. In a small cohort of 14 relapsed/refractory follicular lymphoma (FL) patients, many of whom had undergone prior autologous transplant, TAK-659 treatment achieved a high overall response rate (ORR) of 89% [1]. This proof-of-principle clinical efficacy in a heavily pre-treated setting sets a high translational benchmark that other SYK inhibitors in the same clinical class have yet to match.

Follicular Lymphoma Clinical Response Translational Research

Optimal Research and Procurement Application Scenarios for TAK-659 Based on Verifiable Evidence


Dissecting SYK vs. BTK Dependencies in Aggressive B-Cell Lymphomas

Leverage TAK-659's proven in vivo superiority over BTK inhibition in GCB-subtype DLBCL models [1]. Researchers can use TAK-659 to probe upstream BCR signaling where BTK inhibitors fail, enabling head-to-head mechanistic studies to define resistance mechanisms and identify patient populations most likely to respond to SYK-directed therapy.

Targeting Dual SYK/FLT3 Oncogenic Drivers in AML with a Unitary Probe

Use TAK-659 to circumvent the experimental noise of combination approaches in FLT3-mutated AML models. Its unique context-dependent anti-proliferative activity in FLT3-mutant patient cells [2] makes it the preferred single-agent probe for validating synergy between BCR and RTK signaling pathways in leukemia without the confounding variable of drug-drug interactions.

Establishing Target Engagement Biomarker Assays with a Highly Selective Chemical Probe

Rely on TAK-659's high selectivity (>50-fold over 290 kinases) [3] as a gold-standard chemical probe to develop and validate phospho-SYK and phospho-FLT3 biomarker assays. This ensures that pharmacodynamic readouts in preclinical models are confidently linked to the target, a feature less assured when using more promiscuous kinase inhibitors.

Developing Combination Therapy Strategies in Follicular Lymphoma

Build preclinical rationale for combination therapies in follicular lymphoma by using TAK-659 as the foundational SYK/FLT3 inhibitor, validated by its 89% single-agent ORR in a clinically relevant relapsed/refractory patient population [4]. This model is powerful for identifying synergistic partners like anti-CD20 antibodies or immunomodulatory drugs.

Quote Request

Request a Quote for 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.